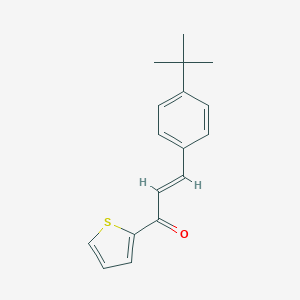

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In

Aplicaciones Científicas De Investigación

Luminescent Properties and Theoretical Study

- Synthesis and Luminescent Properties : This compound and its derivatives, particularly in the context of Sm3+ and Dy3+ complexes, exhibit notable luminescent properties under UV light. These properties are attributed to the characteristic emissions of the central ions in the complexes, with Sm(TPP)3phen showing stronger fluorescence intensity than Dy(TPP)3phen. Quantum chemistry calculations align well with experimental data, confirming the luminescent behavior of these complexes (Liu et al., 2011).

Electrochromic Conducting Polymers

- Electrochromic Polymers : The compound has applications in the synthesis of electrochromic conducting polymers. Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives of this compound, have been synthesized, characterized, and found to oxidize and polymerize at low potentials. These polymers exhibit low redox switching potentials and high stability in the conducting state, suggesting potential for diverse electrochromic applications (Sotzing et al., 1996).

Calcium Antagonists and Antioxidant Activity

- Calcium Overload Inhibition and Antioxidant Activity : Related compounds have been studied for their role as calcium antagonists with dual functions of calcium overload inhibition and antioxidant activity. This suggests potential medicinal applications, particularly in cardiovascular and neuroprotective therapies (Kato et al., 1999).

Chiral Stationary Phases in Chromatography

- Chromatographic Applications : Derivatives of the compound have been used to create chiral packing materials for high-performance liquid chromatography (HPLC). These materials demonstrate high chiral recognition ability and are efficient in separating a range of racemates, indicating their utility in analytical chemistry and pharmacology (Li et al., 2009).

Photochromic Reactions

- Photochromism in Crystalline Phase : The compound and its derivatives have been found to exhibit reversible photochromic reactions in single-crystalline phases. These reactions, characterized by color changes upon exposure to different wavelengths of light, indicate potential applications in material science and optical technologies (Irie et al., 2000).

Anionic Polymerizations

- Polymerization Properties : The compound has been used in anionic polymerizations to form polybutadiene derivatives, which are then converted into polyacetylenes. This suggests applications in the development of novel polymers with specific structural and electronic properties (Yu & He, 2017).

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIPSWLJLJZTQU-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423300.png)

![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423301.png)

![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423302.png)

![3,4-dichloro-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B423311.png)

![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-Methoxy-5-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B423315.png)

![2-methoxy-4-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423316.png)

![2-methoxy-5-{(E)-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B423317.png)

![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B423320.png)